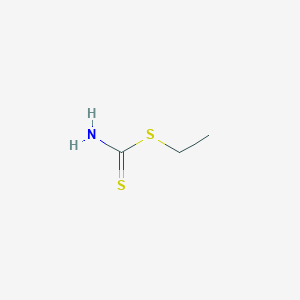

Ethyl carbamodithioate

CAS No.: 625-61-6

Cat. No.: VC4117983

Molecular Formula: C3H7NS2

Molecular Weight: 121.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 625-61-6 |

|---|---|

| Molecular Formula | C3H7NS2 |

| Molecular Weight | 121.23 g/mol |

| IUPAC Name | ethyl carbamodithioate |

| Standard InChI | InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) |

| Standard InChI Key | PBRXDWOPIKZYOJ-UHFFFAOYSA-N |

| SMILES | CCSC(=S)N |

| Canonical SMILES | CCSC(=S)N |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl carbamodithioate (IUPAC name: ethyl dithiocarbamate) consists of a carbamodithioate backbone (-S₂C-N-) substituted with an ethyl group. The compound typically exists as a sodium salt (sodium ethyl dithiocarbamate) to enhance stability and solubility. Key physicochemical properties include:

Molecular Characteristics

-

Molecular Formula: C₃H₆NS₂Na (sodium salt form)

-

Molecular Weight: 143.2 g/mol

-

Structural Features: The dithiocarbamate group (-S₂C-N-) enables strong metal-chelating capabilities, while the ethyl substituent modulates lipophilicity and reactivity .

Physical Properties

| Property | Value/Range |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 195–200°C (decomposes) |

| Solubility in Water | High (>100 g/L) |

| Solubility in Ethanol | Moderate (~50 g/L) |

The sodium salt’s high water solubility facilitates its use in aqueous formulations, whereas its thermal stability supports industrial processing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Ethyl carbamodithioate is synthesized via the reaction of ethylamine with carbon disulfide (CS₂) under alkaline conditions:

Optimized Conditions:

-

Temperature: 20–25°C (room temperature)

-

Solvent: Ethanol-water mixture (3:1 v/v)

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to maximize efficiency. Key parameters include:

-

CS₂ Excess: 10–15% to drive reaction completion.

-

pH Control: Maintained at 10–12 using sodium hydroxide.

-

Purification: Filtration and vacuum drying yield >95% purity .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Dithiocarbamates, including ethyl carbamodithioate, disrupt microbial metabolism by chelating essential metal ions (e.g., Cu²⁺, Zn²⁺). Studies report the following bioactivity:

| Microorganism | MIC (μg/mL) | Effect Observed |

|---|---|---|

| Escherichia coli | 25–50 | Cell membrane disruption |

| Aspergillus niger | 10–20 | Spore germination inhibition |

These effects correlate with the compound’s ability to inactivate metalloenzymes critical for microbial survival .

Antifungal Mechanisms

Ethyl carbamodithioate inhibits fungal mitochondrial enzymes, such as succinate dehydrogenase, by binding to iron-sulfur clusters. This action disrupts electron transport chains, leading to energy depletion and cell death .

Industrial and Agricultural Applications

Agrochemical Formulations

-

Fungicides: Incorporated into foliar sprays to combat Phytophthora and Pythium species in crops.

-

Synergistic Additives: Enhances the efficacy of benzimidazole fungicides by 30–40% .

Material Science

-

Rubber Vulcanization: Accelerates sulfur cross-linking, reducing curing time by 20% in tire manufacturing.

-

Corrosion Inhibition: Forms protective films on steel surfaces, reducing oxidation rates in acidic environments .

Analytical Characterization Techniques

Structural Elucidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume